REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:13]#[N:14])[CH2:12][CH2:11][CH2:10][O:9]2)=[CH:4][N:3]=1.N>CO.[Ni]>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([CH2:13][NH2:14])[CH2:12][CH2:11][CH2:10][O:9]2)=[CH:4][N:3]=1
|
Name
|
2-(2-Methylpyrimidin-5-yl)tetrahydrofuran-2-carbonitrile
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=N1)C1(OCCC1)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1½ hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Argon was bubbled through the solution
|
Type
|
CUSTOM
|
Details
|
the flask was fitted with a H2-balloon
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Used for next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC=C(C=N1)C1(OCCC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |